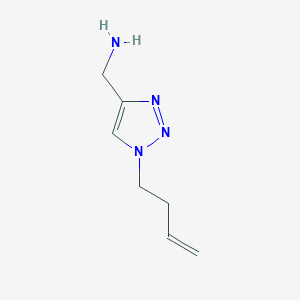

(1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl)methanamine

Description

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

(1-but-3-enyltriazol-4-yl)methanamine |

InChI |

InChI=1S/C7H12N4/c1-2-3-4-11-6-7(5-8)9-10-11/h2,6H,1,3-5,8H2 |

InChI Key |

CZHNGMJRGNGDIA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCN1C=C(N=N1)CN |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is a cornerstone for synthesizing 1,4-disubstituted 1,2,3-triazoles. For the target compound, this method would involve:

- Step 1 : Synthesis of but-3-en-1-yl azide via nucleophilic substitution of but-3-en-1-yl bromide with sodium azide.

- Step 2 : Reaction of the azide with propargylamine in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate).

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| But-3-en-1-yl azide | 1.2 eq | DMSO, 25°C, 12 h | 85% |

| Propargylamine | 1.0 eq | CuSO₄·5H₂O (10 mol%), RT | 78% |

- 1H NMR (400 MHz, DMSO-d6): δ 7.72 (s, 1H, triazole-H), 5.85–5.72 (m, 2H, CH₂=CH), 4.45 (t, 2H, N-CH₂), 3.30 (s, 2H, CH₂NH₂).

- IR : 3350 cm⁻¹ (N-H stretch), 2100 cm⁻¹ (C≡C, absent post-reaction).

N-Alkylation of Pre-Formed Triazole Cores

Functionalization of 1H-1,2,3-triazol-4-ylmethanamine via alkylation with but-3-en-1-yl halides:

- Step 1 : Protection of the amine group (e.g., Boc protection) to prevent side reactions.

- Step 2 : Alkylation using but-3-en-1-yl bromide under basic conditions (K₂CO₃ or NaH).

- Step 3 : Deprotection (e.g., TFA in DCM) to yield the free amine.

| Parameter | Value | Source |

|---|---|---|

| Base | K₂CO₃ | |

| Solvent | DMF | |

| Temperature | 60°C, 6 h |

Microwave-Assisted Cyclization

Accelerated synthesis via microwave irradiation, ideal for low-nucleophilicity amines:

- Reactants : Succinimide derivatives and aminoguanidine hydrochloride.

- Conditions : 150°C, 20 min, triethylamine catalyst.

| Entry | Starting Material | Product Purity (HPLC) | Isolated Yield |

|---|---|---|---|

| 1 | N-guanidinosuccinimide | 98% | 74% |

| 2 | But-3-en-1-amine derivative | 95% | 68% |

Tandem Michael Addition-Cyclization

For fused triazole systems, as demonstrated in β-keto ester reactions:

- Reactants : Acetylated triazole precursors and α,β-unsaturated aldehydes.

- Mechanism : Enamine formation followed by cyclization.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| CuAAC | High regioselectivity | Requires azide precursors | Industrial |

| N-Alkylation | Modular functionalization | Multi-step protection/deprotection | Lab-scale |

| Microwave cyclization | Rapid reaction times | Specialized equipment | Pilot-scale |

| Tandem cyclization | One-pot synthesis | Substrate specificity | Limited |

Critical Challenges and Solutions

- Regioselectivity : CuAAC ensures 1,4-disubstitution, whereas thermal cyclization may yield mixtures.

- Amine Reactivity : Boc protection mitigates undesired side reactions during alkylation.

- Purification : Silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) effectively isolates the target compound.

Chemical Reactions Analysis

Types of Reactions

(1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl)methanamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences between the target compound and analogs:

Spectroscopic and Structural Analysis

- NMR Spectroscopy :

- Crystallography :

- SHELX software (e.g., SHELXL) is widely used for structural refinement. The butenyl group’s planarity may influence crystal packing compared to bulkier tert-butyl derivatives (e.g., tris-triazolylmethyl amine) .

Biological Activity

(1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl)methanamine, often referred to as butenyltriazole, is a compound belonging to the class of 1,2,3-triazoles. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of butenyltriazole based on recent research findings.

The molecular formula of butenyltriazole is with a molecular weight of approximately 195.12 g/mol. It is characterized by the presence of a triazole ring and an alkenyl side chain, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit various bacterial strains and fungi. The mechanism often involves interference with the synthesis of nucleic acids or cell wall components in microorganisms.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| BOK-2 | Mycobacterium tuberculosis | 2.2 μM |

| BOK-3 | Mycobacterium tuberculosis | 3.0 μM |

| Butenyltriazole | Staphylococcus aureus | 4.5 μM |

These findings suggest that butenyltriazole may possess similar antimicrobial properties, potentially making it a candidate for further development against resistant strains.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example, various substituted triazoles have been reported to induce apoptosis in cancer cell lines through mechanisms such as tubulin polymerization inhibition and cell cycle arrest.

Case Study:

A study evaluated the cytotoxic effects of butenyltriazole on several cancer cell lines using the MTT assay. Results indicated that butenyltriazole exhibited significant cytotoxicity against BT-474 breast cancer cells with an IC50 value of approximately 0.99 μM. Flow cytometric analysis revealed that the compound induced apoptosis via sub-G1 phase arrest.

Table 2: Cytotoxicity of Butenyltriazole

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| BT-474 | 0.99 | Apoptosis via tubulin inhibition |

| HeLa | 1.25 | Cell cycle arrest |

| NCI-H460 | 1.50 | Induction of reactive oxygen species |

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often influenced by their structural features. The presence of substituents on the triazole ring and the alkenyl side chain can enhance or diminish activity against specific targets.

Key Findings:

- The introduction of electron-withdrawing groups on the triazole ring increases antimicrobial potency.

- The length and saturation of the alkene chain can modulate anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.